molecular formula C14H19NO5 B13845534 1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid

1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid

Cat. No.: B13845534
M. Wt: 281.30 g/mol
InChI Key: ZJSIFVODFDHYJU-DDSSZZOXSA-N
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Description

rac-Anatoxin A Fumarate is a synthetic compound derived from anatoxin-a, a potent neurotoxin produced by certain cyanobacteria. Anatoxin-a is known for its high toxicity and rapid action on the nervous system, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of rac-Anatoxin A Fumarate involves several steps, starting with the preparation of anatoxin-a. The synthetic route typically includes the formation of the bicyclic structure characteristic of anatoxin-a, followed by the addition of fumaric acid to form the fumarate salt. The reaction conditions often require precise control of temperature and pH to ensure the stability of the compound .

Chemical Reactions Analysis

rac-Anatoxin A Fumarate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

rac-Anatoxin A Fumarate exerts its effects by binding to nicotinic acetylcholine receptors (nAChR) in the nervous system. This binding mimics the action of acetylcholine, leading to continuous stimulation of the receptors and subsequent overstimulation of the nervous system. This can result in symptoms such as muscle twitching, paralysis, and potentially death .

Comparison with Similar Compounds

rac-Anatoxin A Fumarate is unique due to its high potency and rapid action on the nervous system. Similar compounds include:

These compounds share the homotropane structure but differ in their specific biological activities and toxicities.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid

InChI

InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t8-,10-;/m1./s1

InChI Key

ZJSIFVODFDHYJU-DDSSZZOXSA-N

Isomeric SMILES

CC(=O)C1=CCC[C@@H]2CC[C@H]1N2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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